Baicalein
Overview
Description
Baicalein is a flavonoid compound, specifically a 5,6,7-trihydroxyflavone, found in several plants, including Scutellaria baicalensis and Oroxylum indicum . It has been traditionally used in various medicinal systems, particularly in Chinese medicine, due to its wide range of pharmacological activities .
Mechanism of Action
Baicalein is a bioactive flavonoid derived from the root of Scutellaria baicalensis Georgi, exhibiting a wide range of pharmacological activities .
Target of Action
This compound’s primary targets include TP53 , AKT1 , ALB , CASP3 , and HSP90AA1 . These targets play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and protein homeostasis .
Mode of Action
This compound interacts with its targets to induce various cellular changes. For instance, it has been shown to upregulate TP53 expression and downregulate CDK2 and Cyclin E1 expression, leading to cell cycle arrest . It also directly binds to TP53, further enhancing its effect .
Biochemical Pathways
This compound affects several biochemical pathways. The KEGG pathway enrichment analysis unveiled 159 signaling pathways, mainly involved in Pathways in cancer, prostate cancer, AGE-RAGE signaling pathway in diabetic complications, TP53 signaling pathway, and PI3K-Akt signaling pathway . These pathways are critical for cell proliferation, apoptosis, and other cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability . Its smaller size and high lipophilicity allow for fast absorption and improved ability to penetrate cells .
Result of Action
This compound exerts various molecular and cellular effects. It has been shown to scavenge intracellular reactive oxygen species (ROS) and inhibit H2O2-induced DNA damage . It also induces cell death, inhibits cell proliferation, blocks tumor blood vessel formation, inhibits cell invasion, and metastasis, as well as regulates the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
Baicalein interacts with various enzymes, proteins, and other biomolecules. It inhibits the thymic stromal lymphopoietin (TSLP)/TSLP receptor (TSLPR) signaling pathways . It also has the ability to inhibit aggregation of human Tau protein .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been found to inhibit heparin-induced Tau aggregation , which is significant in the context of Alzheimer’s disease.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the TSLP/TSLPR signaling pathways and prevents Tau aggregation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to improve the plasma exposure of itself in mouse animal studies . This suggests its stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Comprehensive in vitro and in vivo studies have identified it as a prodrug candidate that improved the plasma exposure of this compound in mouse animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to baicalin, the aglycone form, by β-glucuronidase produced by intestinal microbiota . Once absorbed, this compound undergoes extensive first-pass glucuronidation to baicalin or other glucuronide conjugates in both the liver and intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Baicalein can be synthesized through several methods. One common approach involves the use of hydroxypropyl-β-cyclodextrin to form an inclusion complex with this compound, enhancing its solubility and bioavailability . Another method involves the quasi-emulsion solvent diffusion method to prepare this compound microsponges .
Industrial Production Methods
Industrial production of this compound often involves the extraction from the roots of Scutellaria baicalensis. The extraction process typically includes drying the roots, grinding them into a powder, and using solvents like ethanol or methanol to extract this compound .
Chemical Reactions Analysis
Types of Reactions
Baicalein undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be rapidly metabolized to baicalin and this compound-6-O-glucuronide in vivo .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of this compound .
Major Products Formed
The major products formed from the reactions of this compound include baicalin, this compound-6-O-glucuronide, and various methylated derivatives like oroxylin A and negletein .
Scientific Research Applications
Baicalein has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, cardiovascular diseases, and neurodegenerative disorders
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Baicalein is often compared with other flavonoids like baicalin, wogonin, and oroxylin A. While baicalin is a glycoside form of this compound with greater water solubility and bioavailability, this compound itself has shown superior pharmacological activity in some studies . Oroxylin A and negletein are methylated derivatives of this compound, each with unique pharmacological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and wide range of biological activities make it a valuable subject of scientific research and industrial applications.
Properties
IUPAC Name |
5,6,7-trihydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFHKRTJBSTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022389 | |
Record name | Baicalein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-67-8 | |
Record name | Baicalein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baicalein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baicalein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16101 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 491-67-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | baicalein | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Baicalein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Baicalein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAICALEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49QAH60606 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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